molecular formula C12H18N4O2 B4069124 N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline

N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B4069124
M. Wt: 250.30 g/mol
InChI Key: DQJZRATWFYQSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline is a chemical compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a methyl group and a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline typically involves a multi-step process. One common synthetic route includes the nitration of aniline derivatives followed by the introduction of the piperazine moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve large-scale nitration reactions followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The aniline ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine moiety may also play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline can be compared with other nitroaniline derivatives and piperazine-containing compounds. Similar compounds include:

    2-methoxy-N-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]benzenesulfonamide: Another compound with a piperazine moiety and nitro group, used in medicinal chemistry.

    N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide: A compound with similar structural features, studied for its biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-13-11-9-10(3-4-12(11)16(17)18)15-7-5-14(2)6-8-15/h3-4,9,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJZRATWFYQSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-methyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.